A Comprehensive Technical Guide to 5-Hydroxy-2-iodobenzaldehyde: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 5-Hydroxy-2-iodobenzaldehyde: Synthesis, Reactivity, and Applications
This guide provides an in-depth technical overview of 5-Hydroxy-2-iodobenzaldehyde (CAS No. 50765-11-2), a versatile aromatic building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causal relationships in its synthesis and reactivity, offering field-proven insights into its practical application.
Introduction: Strategic Importance of a Bifunctional Reagent
5-Hydroxy-2-iodobenzaldehyde is a substituted aromatic aldehyde possessing three key functional groups: a hydroxyl group, an iodine atom, and an aldehyde. This unique trifecta of reactivity makes it a highly valuable intermediate in organic synthesis. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulate the reactivity of the aromatic ring, while the ortho-iodine atom serves as a prime handle for carbon-carbon bond formation via cross-coupling reactions. Its structure is a carefully orchestrated platform for building molecular complexity, enabling access to a wide range of heterocyclic and polycyclic scaffolds found in medicinally relevant compounds.
Physicochemical & Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for any successful experimental work. All handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]
Table 1: Physicochemical Properties of 5-Hydroxy-2-iodobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 50765-11-2 | [4][5][6][7] |
| Molecular Formula | C₇H₅IO₂ | [4][5][7] |
| Molecular Weight | 248.02 g/mol | [4][5][7] |
| Appearance | White to light yellow or orange powder/crystal | [8][9] |
| Melting Point | 125 °C | [10] |
| IUPAC Name | 5-Hydroxy-2-iodobenzaldehyde | [4] |
| Synonyms | 2-Iodo-5-hydroxybenzaldehyde, 5-Iodosalicylaldehyde (Note: This is a common misnomer, as the hydroxyl is at C5, not C2 relative to the aldehyde) | [9][11] |
Hazard Summary:
-
Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][12]
-
Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling.[1] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][13]
Synthesis Protocols: Regioselective Iodination
The synthesis of 5-Hydroxy-2-iodobenzaldehyde typically involves the electrophilic iodination of a hydroxybenzaldehyde precursor. The key challenge is achieving the correct regiochemistry, placing the iodine atom ortho to the aldehyde and meta to the hydroxyl group. Direct iodination of 3-hydroxybenzaldehyde is a common approach.
Iodination using Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)
This method provides good regioselectivity. The choice of IPy₂BF₄ as the iodinating agent is strategic; it is a mild and efficient source of electrophilic iodine ("I+"). The reaction is performed in a non-polar solvent like dichloromethane (DCM) with a strong acid co-reagent.
Caption: Workflow for the synthesis of 5-Hydroxy-2-iodobenzaldehyde.
Step-by-Step Protocol: [8]
-
Preparation: To a solution of 3-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in dichloromethane (100 mL), slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.078 g, 12.28 mmol) at room temperature.
-
Scientist's Insight: The strong acid protonates the carbonyl, further deactivating the ring towards electrophilic substitution and helping direct the incoming electrophile.
-
-
Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 3.045 g, 8.18 mmol). The solution is stirred for 5 minutes at room temperature.
-
Scientist's Insight: The reaction is rapid. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid side reactions from prolonged reaction times.
-
-
Workup: Add 15 mL of 1M HCl. The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
Washing: The combined organic layers are washed with water (10 mL) and a 5% sodium thiosulfate (Na₂S₂O₃) aqueous solution (25 mL).
-
Scientist's Insight: The thiosulfate wash is critical for quenching any unreacted iodine or iodinating agent, preventing degradation of the product.
-
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.
Alternative Method: Iodine and Iodic Acid
An alternative, more classical approach utilizes a combination of molecular iodine (I₂) and iodic acid (HIO₃).[14] This system generates electrophilic iodine in situ. This method is advantageous due to the lower cost of reagents.[14]
Step-by-Step Protocol: [14]
-
Dissolve the hydroxybenzaldehyde precursor in ethanol.
-
Add iodine (I₂) and heat the mixture to approximately 35°C.
-
Add a solution of iodic acid in water with stirring for 2 hours.
-
Dilute the reaction with water and quench unreacted iodine with a saturated solution of sodium thiosulfate.
-
The solid product that separates is filtered, washed with water, and recrystallized from ethanol.
Reactivity and Key Synthetic Transformations
The true utility of 5-Hydroxy-2-iodobenzaldehyde lies in the selective manipulation of its functional groups. The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions, while the hydroxyl and aldehyde groups can undergo a variety of classical transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[15][16] The aryl iodide of our title compound is highly reactive under these conditions, allowing for the introduction of a wide range of aryl or vinyl substituents.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling: [17][18]
-
Setup: In a reaction vessel, combine 5-Hydroxy-2-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Scientist's Insight: The choice of base is critical. Carbonates are often sufficient, but for less reactive boronic acids, a stronger base like a phosphate or fluoride may be required to facilitate transmetalation.[18]
-
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Scientist's Insight: Degassing the solvent (e.g., by bubbling argon or nitrogen through it) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) for several hours (typically 2-24 h) at a temperature ranging from 80-110°C. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis
The phenolic hydroxyl group can be readily alkylated via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the phenoxide, formed by deprotonation with a base, acts as a nucleophile.[19]
General Protocol for Etherification: [19][20]
-
Deprotonation: Dissolve 5-Hydroxy-2-iodobenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.5 eq).
-
Scientist's Insight: K₂CO₃ is a practical choice as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde. Stronger bases like NaH could potentially lead to undesired reactions.[19]
-
-
Alkylation: Stir the mixture for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.0-1.2 eq).
-
Reaction: Heat the mixture (reflux for acetone, ~56°C; higher for DMF) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction. If using DMF, pour into ice water to precipitate the product. If using acetone, filter off the inorganic salts.
-
Isolation: Collect the product by filtration or by extracting the aqueous mixture with an organic solvent. Concentrate the organic phase to obtain the crude ether, which can be purified by chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The synthetic utility of 5-Hydroxy-2-iodobenzaldehyde makes it a valuable precursor for a variety of complex molecules. Its derivatives are explored for their potential biological activities and material properties.
-
Precursor to Bioactive Heterocycles: The aldehyde functionality is a key starting point for condensation reactions to form imines (Schiff bases), which can then be cyclized to generate nitrogen-containing heterocycles. Subsequent Suzuki coupling at the C2 position allows for the rapid diversification of these scaffolds, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.[21][22]
-
Synthesis of Salen Ligands: The aldehyde can react with diamines to form Salen-type ligands. The iodo- and hydroxyl- substituents can be further modified to tune the electronic and steric properties of the resulting metal complexes, which have applications in catalysis and materials science.[11]
Caption: Synthetic pathways and applications of 5-Hydroxy-2-iodobenzaldehyde.
Conclusion
5-Hydroxy-2-iodobenzaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined points of reactivity allow for a logical and stepwise assembly of complex structures. By understanding the principles behind its synthesis and the mechanisms of its key transformations, researchers can effectively leverage this compound to accelerate discovery in medicine and materials science. The protocols and insights provided herein serve as a robust foundation for its practical and innovative application in the laboratory.
References
-
Guzman-Martinez, F., et al. (2017). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Taylor & Francis Online. [Link]
-
Cao, J., et al. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and... ResearchGate. [Link]
-
Sayyed, M.A., et al. (n.d.). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. TSI Journals. [Link]
-
PubChem (n.d.). 5-Iodosalicylaldehyde. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). 50765-11-2, 5-hydroxy-2-iodobenzaldehyde. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Detailed information. [Link]
-
Wang, M., et al. (2021). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health. [Link]
-
Mikaelyan, A.R., et al. (2024). Sustainable methods for producing food-derived bioactive compounds. Biochemistry and Molecular Biology Reports. [Link]
-
NIST (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST Chemistry WebBook. [Link]
-
ResearchGate (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 5-Hydroxy-2-nitrobenzaldehyde in Benzene & Nitro Compound Applications. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
OSTI.gov (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]
-
Springer (2023). Iron salicylate catalyzes oxidative esterification of biomass‑derived aldehydes. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scbt.com [scbt.com]
- 5. 50765-11-2,5-HYDROXY-2-IODOBENZALDEHYDE China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 5-Hydroxy-2-iodobenzaldehyde - CAS:50765-11-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 10. Detailed information [cica-web.kanto.co.jp]
- 11. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]
- 12. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ffhdj.com [ffhdj.com]
